1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole
Overview
Description
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole, commonly known as EDMNB, is a synthetic organic compound with a variety of applications in the scientific research field. It is a nitrobenzimidazole derivative and is used as a ligand for the coordination of metal ions. EDMNB is a versatile compound with a number of potential applications, including the synthesis of novel organometallic complexes, the study of their reactivity, and the potential for use in drug delivery systems.
Scientific Research Applications
Synthesis and Derivative Formation
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole and its derivatives have been extensively studied in the field of synthetic chemistry. For example, the reduction of similar nitro-benzimidazoles to aminobenzimidazoles has been a subject of interest, demonstrating the potential for creating optically active amino acid derivatives (Hasan, Shaheen, Yunus, & Munir, 2000)(Hasan et al., 2000). This process involves intricate chemical reactions that transform the original benzimidazole compounds into more complex structures with potential pharmaceutical applications.
Crystallographic Studies
Crystallography has been used to understand the structural aspects of benzimidazole derivatives. For instance, the crystal structure of related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been determined, providing insights into the molecular conformation of these compounds (Ozbey, Kuş, & Göker, 2001)(Ozbey et al., 2001). This information is crucial in understanding how these molecules interact with biological systems, which is essential for their potential therapeutic applications.
Antimicrobial and Antifungal Activities
Some benzimidazole derivatives exhibit significant antibacterial and antifungal activities. Vlaović et al. (1992) synthesized a series of benzimidazoles and tested their antimicrobial efficacy, providing a foundation for the potential use of these compounds in treating infections (Vlaović et al., 1992)(Vlaović et al., 1992). This line of research indicates that benzimidazole derivatives, including 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole, could be promising candidates for developing new antimicrobial agents.
Fluorescence and Solvatochromic Studies
The fluorescent properties of benzimidazole derivatives have also been explored. Verdasco et al. (1995) investigated the solvatochromic effects in different solvents of new benzimidazole derivatives, highlighting their potential use in analytical chemistry applications (Verdasco et al., 1995)(Verdasco et al., 1995). Such studies are important for understanding the photophysical behavior of these compounds, which could be relevant in the development of fluorescence-based sensors and diagnostics.
properties
IUPAC Name |
5,6-dimethyl-7-nitro-1-pentan-3-ylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-5-11(6-2)16-8-15-12-7-9(3)10(4)13(14(12)16)17(18)19/h7-8,11H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXECYAIQPVLQQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=NC2=C1C(=C(C(=C2)C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223462 | |
Record name | 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole | |
CAS RN |
73215-11-9 | |
Record name | 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073215119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1-Ethylpropyl)-5,6-dimethyl-7-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-ETHYLPROPYL)-5,6-DIMETHYL-7-NITRO-1H-BENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY4DOC4P28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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